molecular formula C15H9FO B12836500 3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one

3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one

Cat. No.: B12836500
M. Wt: 224.23 g/mol
InChI Key: RASFMECZGXIUNR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one is an organic compound characterized by the presence of a fluorophenyl group and a phenylpropynone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one typically involves the use of palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-fluoroiodobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin production, making it a potential candidate for skin-whitening agents .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-phenylprop-2-yn-1-one
  • 3-(4-Bromophenyl)-1-phenylprop-2-yn-1-one
  • 3-(4-Methylphenyl)-1-phenylprop-2-yn-1-one

Uniqueness

3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H9FO

Molecular Weight

224.23 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-phenylprop-2-yn-1-one

InChI

InChI=1S/C15H9FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H

InChI Key

RASFMECZGXIUNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)F

Origin of Product

United States

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